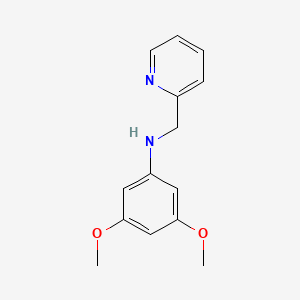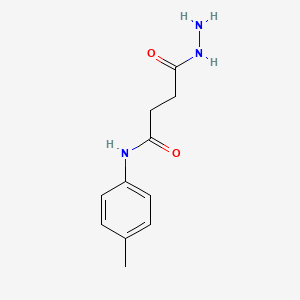![molecular formula C12H13N3O2S B1345298 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 910037-25-1](/img/structure/B1345298.png)
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid" is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The thieno[3,2-d]pyrimidine scaffold is a crucial pharmacophore in medicinal chemistry and has been incorporated into various compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives has been explored through various methods. For instance, the reaction of ethyl 1-aminothieno[2,3-b]pyridine-2-carboxylates with potassium hydroxide followed by hydrochloric acid treatment can yield the relevant acids, which upon further reaction with acetic anhydride, lead to the formation of new heterocyclic systems such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8)-ones . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine derivatives, which can be achieved by heating in formic acid or by cyclization with pyrrolidine in the presence of calcium chloride . Additionally, a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide has been reported as a green approach to synthesize thieno[3,2-d]pyrimidin-4(3H)-ones .
Molecular Structure Analysis
The molecular structures of synthesized thieno[3,2-d]pyrimidine derivatives are confirmed using various spectroscopic techniques such as NMR, infrared, mass spectrometry, and elemental analysis . These techniques help in elucidating the structural features and confirming the formation of the desired heterocyclic systems.
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions to yield a wide range of compounds. For example, the reaction with benzylamine or hydrazine hydrate can lead to the formation of pyrimidine derivatives with potential antimicrobial activity . Additionally, the cyclization of nicotinic acid esters can yield thieno[2,3-b]pyridines, which can further react to form pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. These properties can be studied through various analytical techniques and are essential for understanding the compound's behavior in biological systems. For instance, the antimicrobial activity of certain thieno[3,2-d]pyrimidine derivatives has been evaluated, revealing a broad spectrum of activity against bacterial and fungal strains . The inhibition of human protein kinase CK2 by substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids highlights the potential of these compounds as selective inhibitors with IC50 values in the low micromolar range .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Pathways : Research has explored various synthetic pathways and chemical reactions involving thieno[3,2-d]pyrimidine derivatives, highlighting their potential in creating compounds with significant biological activities. For instance, studies have detailed the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their derivatives, showcasing antianaphylactic activity, which suggests potential applications in treating allergic reactions and inflammation (Wagner et al., 1993).
- Chemical Transformations : Another study presents new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, highlighting the versatility of thieno[3,2-d]pyrimidine structures in chemical transformations and the potential for developing novel compounds with varied biological activities (El-Meligie et al., 2020).
Biological and Pharmacological Applications
- Antibacterial Activity : Research into thieno[3,2-d]pyrimidine derivatives has shown promising antibacterial properties, particularly against Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antimicrobial agents (Kostenko et al., 2008), (Kostenko et al., 2008).
- Antitumor Activities : A study on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents highlighted the potential of these compounds in cancer therapy. Some derivatives exhibited higher activity against liver, colon, and lung cancer cell lines than doxorubicin, a commonly used chemotherapy drug (Hafez et al., 2017).
Chemical Library Development
- Combinatorial Chemistry : The generation of a library of fused pyridine-4-carboxylic acids, including derivatives of thieno[3,2-d]pyrimidine, through Combes-type reactions, underscores the utility of these compounds in developing diverse chemical libraries for drug discovery and other applications (Volochnyuk et al., 2010).
Safety And Hazards
Direcciones Futuras
Thienopyrimidine derivatives are widely represented in medicinal chemistry due to their structural analogs of purines . They hold a unique place among fused pyrimidine compounds and are considered important in the development of pharmaceutical drugs . Future research may focus on the development of kinase inhibitors as anticancer medicines to improve tumor selectivity, efficiency, and safety .
Propiedades
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12(17)8-1-4-15(5-2-8)11-10-9(3-6-18-10)13-7-14-11/h3,6-8H,1-2,4-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNHOIKUCNKRDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640410 |
Source


|
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
CAS RN |
910037-25-1 |
Source


|
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)
![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)
![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)




![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)